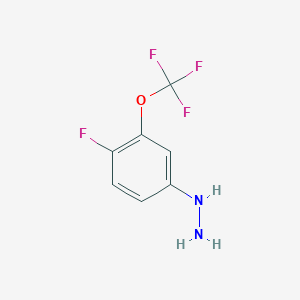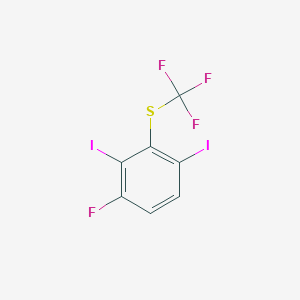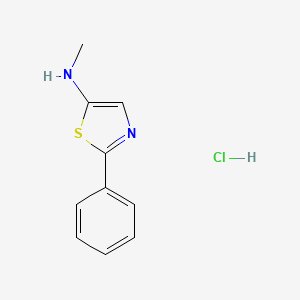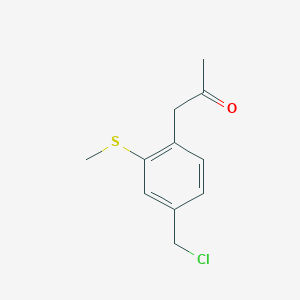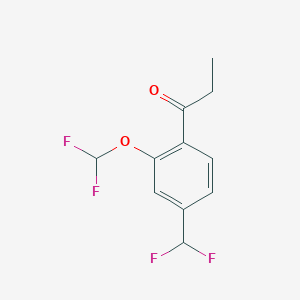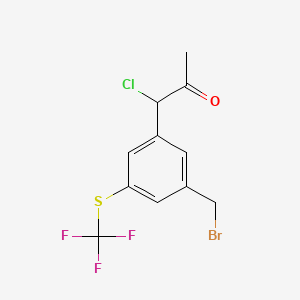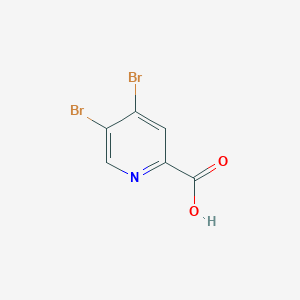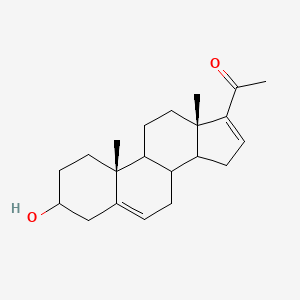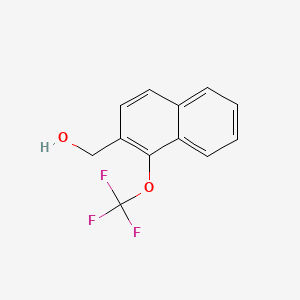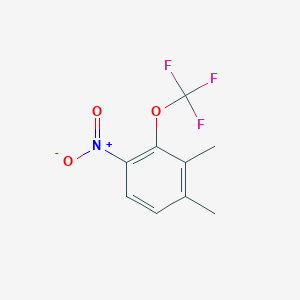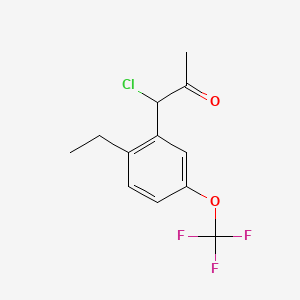
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one is a chemical compound with the molecular formula C12H12ClF3O2 and a molecular weight of 280.67 g/mol . This compound is characterized by the presence of a chloro group, an ethyl group, and a trifluoromethoxy group attached to a phenyl ring, along with a propan-2-one moiety.
Preparation Methods
The synthesis of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 2-ethyl-5-(trifluoromethoxy)benzaldehyde with chloroacetone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Chemical Reactions Analysis
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under basic conditions, leading to the formation of various derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include bases like potassium carbonate, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids .
Scientific Research Applications
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloro group and the trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Chloro-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(2-ethyl-4-(trifluoromethoxy)phenyl)propan-2-one: Differing only in the position of the trifluoromethoxy group, this compound may exhibit different reactivity and biological activity.
1-Bromo-1-(2-ethyl-5-(trifluoromethoxy)phenyl)propan-2-one: The bromo analog may have different chemical properties and reactivity compared to the chloro compound.
1-Chloro-1-(2-methyl-5-(trifluoromethoxy)phenyl)propan-2-one: The presence of a methyl group instead of an ethyl group can influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C12H12ClF3O2 |
|---|---|
Molecular Weight |
280.67 g/mol |
IUPAC Name |
1-chloro-1-[2-ethyl-5-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3O2/c1-3-8-4-5-9(18-12(14,15)16)6-10(8)11(13)7(2)17/h4-6,11H,3H2,1-2H3 |
InChI Key |
MNWYITUUJTWFHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)OC(F)(F)F)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



